7-Chloro-8-methylquinoline-3-carboxylic acid
CAS No.: 948290-52-6
Cat. No.: VC7823126
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 948290-52-6 |
|---|---|
| Molecular Formula | C11H8ClNO2 |
| Molecular Weight | 221.64 g/mol |
| IUPAC Name | 7-chloro-8-methylquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H8ClNO2/c1-6-9(12)3-2-7-4-8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15) |
| Standard InChI Key | ZXPHIRMIGFRUSX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=CC(=CN=C12)C(=O)O)Cl |
| Canonical SMILES | CC1=C(C=CC2=CC(=CN=C12)C(=O)O)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a quinoline ring system substituted with:
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Chlorine at position 7
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Methyl group at position 8
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Carboxylic acid at position 3
The SMILES notation CC1=C(C=CC2=CC(=CN=C12)C(=O)O)Cl and InChIKey ZXPHIRMIGFRUSX-UHFFFAOYSA-N confirm this arrangement .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 221.64 g/mol | |
| Predicted CCS ([M+H]⁺) | 143.0 Ų | |
| CAS Number | 90717-03-6 (VWR) , 948290-52-6 (VulcanChem) | |
| Storage Conditions | Ambient temperature |
The discrepancy in CAS numbers may arise from isomerism or database inconsistencies, though both entries describe the same structural formula.
Synthesis and Optimization
Catalytic Oxidation Method
A patent describes the oxidation of 7-chloro-8-methylquinoline using N-hydroxyphthalimide and azobisisobutyronitrile under oxygen pressure (4 MPa) at 80–90°C . Key advantages include:
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Yield: 90.7–93.6%
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Purity: 98.2–98.7%
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Waste Reduction: Avoids acidic byproducts, lowering environmental impact .
Reaction Conditions Table
| Catalyst | Temperature | Pressure | Solvent | Yield |
|---|---|---|---|---|
| N-hydroxyphthalimide + AIBN | 80°C | 4 MPa O₂ | Acetonitrile | 90.7% |
| N-hydroxyphthalimide + AIBN | 90°C | 4 MPa O₂ | Acetonitrile | 93.6% |
Biological Activities and Mechanisms
Anticancer Properties
Quinoline derivatives induce apoptosis in cancer cells by disrupting mitochondrial membranes and activating caspases . Notable results include:
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Breast Cancer (MCF-7): IC₅₀ = 8.31 µM for 4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)quinoline .
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Colorectal Cancer (HCT-116): N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine shows IC₅₀ = 2.56 µM via autophagy pathway inhibition .
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity:
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Gram-Positive Bacteria: MIC = 0.125 µg/mL for Staphylococcus aureus.
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Gram-Negative Bacteria: MIC = 8 µg/mL for Escherichia coli.
A derivative, 7-{4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid, targets bacterial LptA and Top IV proteins, enhancing efficacy .
Industrial and Research Applications
Herbicide Development
The compound’s synthesis method reduces waste acid production by 70%, making it scalable for agrochemical manufacturing . Its mode of action involves inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.
Drug Discovery
Ongoing studies explore its potential in:
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